2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one
Overview
Description
2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, characterized by the presence of a chloro group at the second position of the ethanone moiety and another chloro group at the fifth position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one involves the reaction of 5-chloropyridine-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-1-(5-chloropyridin-2-yl)ethanol.
Oxidation: 2-Chloro-1-(5-chloropyridin-2-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one involves its interaction with nucleophiles and electrophiles due to the presence of reactive chloro and carbonyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s reactivity is primarily driven by the electron-withdrawing effects of the chloro groups and the electrophilic nature of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-chloropyridin-2-yl)ethanone: Similar structure but with a bromo group instead of a chloro group.
2-Acetyl-5-chloropyridine: Lacks the chloro group on the ethanone moiety.
2-Chloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring .
Uniqueness
2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one is unique due to the presence of two chloro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for diverse chemical transformations, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(5-chloropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPLMMXFHPJCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630074 | |
Record name | 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103962-11-4 | |
Record name | Ethanone, 2-chloro-1-(5-chloro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103962-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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